1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide
Description
Properties
IUPAC Name |
1-oxaspiro[4.6]undecan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPFOHFZHHBDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCC(O2)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the spirocyclic ring system followed by the introduction of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.
Chemical Reactions Analysis
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions may lead to the formation of secondary amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide exhibits several notable applications across various scientific domains:
Chemistry
- Building Block : The compound serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions. Its unique structure allows for diverse chemical transformations, including oxidation to form sulfone derivatives and nucleophilic substitutions at the sulfonamide group.
Biology
- Biological Activity : Preliminary studies indicate potential antimicrobial and anticancer properties. Research is ongoing to explore its interactions with biological targets such as enzymes or receptors, which may lead to modulation of biochemical pathways .
Medicine
- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate or lead compound in drug development processes. Its structural properties suggest possible therapeutic applications in treating various diseases.
Industry
- Material Development : In industrial applications, this compound can be utilized in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Inferred from {1-oxaspiro[4.6]undecan-2-yl}methanol ; †Agrochemical metabolite.
Key Observations:
Spiro Ring Size: The 4.6 ring system (e.g., 1-Oxaspiro[4.6]undecan-2-one) offers a distinct spatial arrangement compared to 5.5 (e.g., 1-Oxaspiro[5.5]undecan-4-yl methanesulfonate) or 4.4 (e.g., Spiromesifen metabolite). Larger rings may enhance solubility, while smaller systems increase steric hindrance .
Functional Groups :
- Methanesulfonamide : The sulfonamide group (-SO$2$NH$2$) is highly polar, enhancing water solubility and enabling hydrogen-bond interactions, which are critical in pharmaceutical contexts (e.g., enzyme inhibition).
- Methanesulfonate : The sulfonate group (-SO$_3$H) in CAS 503551-90-4 is ionizable, increasing aqueous solubility but reducing membrane permeability compared to sulfonamides .
- Amine and Ketone : The amine group (CAS 46145-57-7) confers basicity, while the ketone (CAS 41732-91-6) is electrophilic, influencing reactivity in synthetic pathways .
Stability and Reactivity
- Methanesulfonate vs. Methanesulfonamide : Sulfonate esters (e.g., CAS 503551-90-4) are prone to hydrolysis under acidic or basic conditions, whereas sulfonamides exhibit greater stability due to stronger S-N bonds .
- Spiro Ketone (CAS 41732-91-6) : The ketone group may undergo nucleophilic addition reactions, making it a candidate for further derivatization .
Biological Activity
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide is a chemical compound notable for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 247.36 g/mol, has attracted attention in medicinal chemistry due to its structural properties and pharmacological potential.
Structural Characteristics
The compound features a spirocyclic framework that incorporates a methanesulfonamide group, which is known for its reactivity and biological significance. The presence of the oxaspiro moiety may enhance the compound's interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Recent studies indicate that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary data suggest that compounds with similar structures possess antimicrobial properties, indicating potential effectiveness against various pathogens.
- Anticancer Potential : There is growing interest in the anticancer applications of spirocyclic compounds, with some studies hinting at the ability of this compound to inhibit cancer cell proliferation.
- Neurological Effects : Similar compounds have shown neurological activity, suggesting that this compound may also influence central nervous system pathways.
The mechanism of action for this compound is under investigation but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and impacting metabolic pathways.
- Receptor Modulation : It might act as a modulator for various receptors, influencing signaling cascades in cells.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Oxaspiro[4.5]decan-2-one | Spirocyclic | Antimicrobial |
| 1-Oxaspiro[5.5]undecan-3-one | Spirocyclic | Anticancer |
| Methanesulfonamide | Sulfonamide | Antibacterial |
| 1-Azaspiro[4.5]decane | Spirocyclic amine | Neurological effects |
The unique combination of the spirocyclic structure with a methanesulfonamide group in this compound may confer distinct pharmacological properties compared to these analogs.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Studies : Research has shown that derivatives of sulfonamides exhibit significant antibacterial activity. For instance, a study demonstrated that compounds similar to this compound could inhibit bacterial growth effectively, suggesting its potential use in treating infections.
- Cancer Cell Proliferation : In vitro studies have indicated that this compound can reduce the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The exact pathways remain to be elucidated but may involve apoptosis induction or cell cycle arrest.
- Neurological Applications : Preliminary findings suggest that compounds within this class may influence neurotransmitter systems, leading to potential applications in treating neurological disorders.
Q & A
Q. What are the recommended synthetic routes for 1-oxaspiro[4.6]undecan-2-ylmethanesulfonamide, and what methodological considerations are critical for optimizing yield?
The synthesis of spirocyclic sulfonamides typically involves cyclization strategies. For example, cyclization of diol or epoxide precursors under acidic or basic conditions can generate the spiro-oxa ring, followed by sulfonamide functionalization. A key consideration is controlling stereochemistry during cyclization, as competing pathways may lead to undesired byproducts. For instance, the use of epoxide intermediates (as seen in analogous spirocyclic compounds like 1-oxaspiro[4.4]nonan-3-one) requires precise temperature control and catalyst selection (e.g., BF₃·Et₂O) to favor intramolecular ring closure . Post-cyclization, sulfonylation of the methanamine intermediate with methanesulfonyl chloride in anhydrous THF under nitrogen can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity product .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
Structural validation relies on a combination of NMR (¹H, ¹³C, and 2D experiments), mass spectrometry (HRMS), and IR spectroscopy. For spirocyclic systems, ¹H NMR is critical for identifying proton environments near the oxygen atom and sulfonamide group. The sulfonamide’s NH protons typically appear as a broad singlet (~δ 5.5–6.5 ppm), while the spirocyclic oxa ring protons resonate in the δ 3.5–4.5 ppm range. ¹³C NMR can confirm the quaternary spiro carbon (δ ~90–100 ppm) and sulfonamide carbonyl (δ ~110–120 ppm). HRMS with electrospray ionization (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₁H₂₁NO₃S: 263.12 g/mol). Cross-validation with X-ray crystallography, if single crystals are obtainable, provides definitive structural proof .
Advanced Research Questions
Q. What strategies can resolve discrepancies in stereochemical outcomes during the synthesis of this compound?
Discrepancies in stereochemistry often arise from competing reaction pathways during cyclization. To address this:
- Chiral catalysts : Use enantioselective catalysts (e.g., Jacobsen’s Co-salen complexes) to bias the transition state toward the desired stereoisomer .
- Computational modeling : DFT calculations can predict favorable transition states and guide solvent/catalyst selection. For example, polar aprotic solvents (DMF, DMSO) may stabilize specific intermediates .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time. Lower temperatures favor kinetic products, while prolonged heating may drive thermodynamic equilibration . Comparative analysis of NMR data with known analogs (e.g., {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol) can also help identify stereochemical mismatches .
Q. How does the spirocyclic architecture of this compound influence its reactivity in nucleophilic substitution reactions?
The spirocyclic structure imposes steric constraints that limit access to the sulfonamide’s electrophilic sulfur center. For instance, SN2 reactions at the sulfonamide group may be hindered due to the rigid oxa ring, favoring instead SN1 mechanisms in polar solvents. Studies on related compounds (e.g., 2,9-dioxaspiro[5.5]undecan-3-ylmethanesulfonamide) show reduced reactivity with bulky nucleophiles like tert-butoxide, suggesting steric shielding . Kinetic studies using UV-Vis spectroscopy to monitor reaction progress under varying solvent conditions (e.g., acetonitrile vs. toluene) can elucidate these effects .
Q. What are the methodological challenges in assessing the biological activity of this compound, and how can they be mitigated?
Key challenges include:
- Solubility : The compound’s hydrophobicity may limit aqueous solubility. Use of co-solvents (DMSO ≤1% v/v) or formulation into liposomal carriers can improve bioavailability .
- Target specificity : Computational docking (AutoDock Vina) against protein databases (e.g., PDB) can predict binding affinities to biological targets like enzymes or receptors.
- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293, HeLa) should include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ determination) .
- Metabolic stability : LC-MS/MS analysis of plasma samples from in vivo models (e.g., rodents) can assess pharmacokinetic profiles .
Data Analysis and Optimization
Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches of this compound?
Conflicting data often stems from impurities or solvent artifacts. Mitigation steps include:
- Repetitive purification : Re-crystallization from ethanol/water or preparative HPLC.
- Deuterated solvent variation : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
- Spiking experiments : Add a known pure reference standard to the sample; coalescence of peaks confirms identity .
- Advanced techniques : Use DEPT-135 NMR to differentiate CH₂ and CH₃ groups or HSQC for carbon-proton correlation .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- LogP calculation : Use SwissADME or MarvinSuite to estimate hydrophobicity, critical for pharmacokinetic modeling.
- pKa prediction : ADMET Predictor or ACD/Labs software can determine sulfonamide acidity (typical pKa ~10–12).
- Conformational analysis : Molecular dynamics simulations (AMBER, GROMACS) can model the spirocyclic ring’s flexibility and ligand-receptor interactions .
Applications in Drug Discovery
Q. What in vitro assays are suitable for evaluating this compound as a potential protease inhibitor?
- Enzyme inhibition assays : Fluorescence-based assays (e.g., using fluorogenic substrates like Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for matrix metalloproteinases) with IC₅₀ determination.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteases .
- Cellular models : Transfect HEK293 cells with protease-GFP fusion constructs and monitor inhibition via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
